N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-2-20-15-5-3-13(9-12(15)10-18(20)21)19-26(22,23)14-4-6-16-17(11-14)25-8-7-24-16/h3-6,9,11,19H,2,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFAATWNVNQPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the indoline and dioxine precursors. The indoline moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The dioxine moiety can be prepared through the cyclization of catechol derivatives with appropriate sulfonating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects . The compound’s structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent variations, synthesis routes, and biological relevance.
Structural Analogues
Key Observations
Substituent Impact on Bioactivity: The target compound’s 1-ethyl-2-oxoindolin-5-yl group distinguishes it from other sulfonamide derivatives. Compound 73 () replaces the indolinone with a thiophene-pyridine-isoindolinone system, demonstrating perforin inhibition (78% yield). This highlights the role of aromatic heterocycles in modulating immune-related pathways . Alda-64 () incorporates a chlorobenzyl-azepane group, enabling ALDH2 activation. The bulky substituent likely enhances binding specificity to ALDH2’s active site .
Synthesis and Availability :
- The target compound may follow a synthesis route analogous to ’s “General Procedure B,” where an amine reacts with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride .
- Commercial availability of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () confirms its utility as a precursor for derivatives like the target compound .
Physicochemical Properties: Molecular weight (MW) trends: Alda-64 (MW 464.96) is heavier than simpler analogs due to its azepane and chlorobenzyl groups. The target compound’s MW is likely intermediate (~400–450 Da) based on structural similarity . Solubility: The dioxane ring enhances hydrophilicity, while indolinone/aryl groups may improve membrane permeability.
Functional Divergence
- Perforin Inhibition vs. ALDH2 Activation: Compound 73 (perforin inhibitor) and Alda-64 (ALDH2 activator) illustrate how sulfonamide-linked dioxane scaffolds can target distinct pathways. The target compound’s indolinone group may redirect activity toward kinase or protease inhibition .
Research Implications
The structural versatility of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives enables tailored drug design. The target compound’s indolinone substitution warrants further exploration in oncology or inflammation models, leveraging precedents from perforin and ALDH2 modulators .
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an indole moiety and a sulfonamide group, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes involved in bacterial folate synthesis, mimicking para-aminobenzoic acid (PABA) and disrupting bacterial DNA synthesis .
- Modulation of Receptor Activity : Preliminary studies suggest that compounds similar to this may interact with various receptors, including opioid receptors, which could influence pain pathways and inflammatory responses .
- Antimicrobial Properties : The compound exhibits potential antimicrobial activity against various pathogens, likely due to its structural similarity to known antibacterial agents .
Antimicrobial Activity
Research indicates that sulfonamides exhibit pronounced antimicrobial effects. For instance, this compound has shown effectiveness against:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Nocardia | Variable |
These findings suggest its potential use in treating infections caused by these organisms.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on the efficacy of sulfonamide derivatives demonstrated that the compound significantly inhibited the growth of E. coli, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Pain Management Research : In a clinical setting, compounds structurally related to this compound were evaluated for their analgesic properties. Results indicated a reduction in pain scores among patients treated with these compounds compared to placebo groups .
Toxicity and Side Effects
While the biological activity is promising, it is crucial to consider the toxicity profile:
- Common Side Effects : Allergic reactions such as skin rashes and gastrointestinal disturbances have been reported with sulfonamide use .
- Serious Adverse Reactions : Rare but severe reactions include Stevens-Johnson syndrome and toxic epidermal necrolysis, particularly in patients with a history of sulfonamide allergy .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
The synthesis of this compound typically involves nucleophilic substitution and coupling reactions. Critical factors include:
- Reagent selection : Use of sodium hydroxide or triethylamine as bases to activate intermediates (e.g., sulfonamide formation) .
- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility of aromatic intermediates .
- Temperature control : Maintaining 0–5°C during sulfonamide coupling prevents side reactions .
- Purification : Flash chromatography or recrystallization is essential for isolating high-purity products (>95% by HPLC) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for CH2) and sulfonamide protons (δ 7.8–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (calculated for C19H19N2O5S: 399.1012) .
- IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) significantly impact IC50 values. Standardize protocols using guidelines from ’s ecological risk assessment framework .
- Compound stability : Degradation under physiological pH (e.g., hydrolysis of the oxoindolin moiety) may reduce efficacy. Perform stability studies in PBS at 37°C over 72h, monitored via LC-MS .
Q. What methodologies are recommended for studying its enzyme inhibition mechanisms?
- Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Km, Vmax) with target enzymes like cyclooxygenase-2 (COX-2) .
- Molecular docking : Employ AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., hydrogen bonding with Arg120 in COX-2) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
Q. How can researchers address low reproducibility in synthetic yields?
- Statistical design of experiments (DoE) : Apply factorial designs to optimize variables (e.g., molar ratios, reaction time) using software like JMP .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, reducing batch-to-batch variability .
Mechanistic and Stability Studies
Q. What strategies mitigate oxidative degradation of the dihydrobenzo[b][1,4]dioxine moiety?
- Antioxidant additives : Include 0.1% w/v ascorbic acid in formulation buffers to prevent radical-mediated degradation .
- Light exclusion : Store samples in amber vials under nitrogen to block photooxidation pathways .
Q. How does the compound’s logP affect its cellular uptake?
- Experimental determination : Measure octanol-water partition coefficients (logP = 2.1 ± 0.3) via shake-flask method .
- Caco-2 permeability assays : Correlate logP with apparent permeability (Papp) to predict bioavailability .
Data Analysis and Interpretation
Q. What statistical approaches are robust for analyzing dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill slopes .
- Bootstrap resampling : Assess confidence intervals for EC50 values (n ≥ 3 replicates) to minimize type I errors .
Q. How should researchers handle outlier data points in SAR studies?
- Grubbs’ test : Identify statistical outliers (α = 0.05) in activity datasets .
- Molecular dynamics simulations : Investigate conformational flexibility (e.g., rotation of the ethyl group) that may explain anomalous results .
Advanced Structural Modifications
Q. What substituents enhance the compound’s metabolic stability?
- Deuterium incorporation : Replace labile hydrogens on the oxoindolin ring with deuterium to slow CYP450-mediated oxidation .
- Steric shielding : Introduce methyl groups ortho to the sulfonamide to reduce enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
